molecular formula C22H25N3O3S B11660774 N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B11660774
M. Wt: 411.5 g/mol
InChI Key: DFMSRHMLWPXEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide is a complex organic compound with a unique structure It features a benzothiophene core, a cyano group, and a nitrophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of the cyano group and the nitrophenyl acetamide moiety. Common reagents used in these reactions include organolithium reagents, nitriles, and acyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and nitrophenyl acetamides. Examples include:

  • N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-aminophenyl)acetamide
  • N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C22H25N3O3S/c1-4-22(2,3)15-7-10-17-18(13-23)21(29-19(17)12-15)24-20(26)11-14-5-8-16(9-6-14)25(27)28/h5-6,8-9,15H,4,7,10-12H2,1-3H3,(H,24,26)

InChI Key

DFMSRHMLWPXEPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.